4-[(Cyclobutylamino)methyl]benzoic acid
Description
4-[(Cyclobutylamino)methyl]benzoic acid (CAS: 1094857-03-0) is a benzoic acid derivative featuring a cyclobutylamino-methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.26 g/mol . This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[(cyclobutylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2,(H,14,15) |
InChI Key |
RFTLYYCUWDXLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclobutylamino)methyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid with cyclobutylamine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclobutylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
4-[(Cyclobutylamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(Cyclobutylamino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Amino-Substituted Benzoic Acid Derivatives
4-[(Cyclopropylamino)methyl]benzoic Acid (CAS: 96084-40-1)
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- The smaller ring may also lower thermal stability due to higher ring strain .
4-((Isopropylamino)methyl)benzoic Acid (CAS: 1247374-13-5)
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 193.25 g/mol
- Key Differences: The isopropyl group lacks the cyclic structure, reducing steric hindrance and altering electronic effects. This may improve solubility in non-polar solvents but diminish target-binding specificity .
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid (CAS: 721916-23-0)
- Molecular Formula: C₁₁H₉NO₄S
- Molecular Weight : 251.26 g/mol
- Key Differences: The thiazolidinone moiety introduces a heterocyclic ring with hydrogen-bond acceptors (keto groups), enhancing interactions with enzymes like low-molecular-weight protein tyrosine phosphatase (LMWPTP). Reported IC₅₀ values in sub-µM ranges highlight its potency as a competitive inhibitor .
Alkyl and Phosphorus/Sulfur-Containing Derivatives
4-(Cyclobutylmethyl)benzoic Acid (CAS: 37874-96-7)
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Key Differences: The absence of an amino group reduces polarity, likely decreasing water solubility. This derivative may serve as a precursor in synthetic pathways requiring further functionalization .
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid
- Molecular Formula : C₁₂H₁₇O₅P
- Molecular Weight : 272.23 g/mol
- Key Differences: The phosphinoyl group introduces a bulky, electron-withdrawing substituent. Crystallographic data (monoclinic, space group P2₁/n) suggest strong intermolecular interactions, which could stabilize solid-state structures .
4-(((3-Methylphenyl)sulfonamido)methyl)benzoic Acid (CAS: 1562417-33-7)
Substituent Effects on Physicochemical Properties
Biological Activity
4-[(Cyclobutylamino)methyl]benzoic acid is an organic compound with significant potential in biological research and medicinal chemistry. Characterized by its unique cyclobutylamino group attached to a benzoic acid moiety, this compound has been the subject of various studies aimed at elucidating its biological activity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHN\O
- Molecular Weight : 219.28 g/mol
- Structural Features : The compound features a cyclobutyl group, which imparts distinct steric and electronic properties, influencing its interactions with biological targets.
Biological Activity Overview
Research indicates that 4-[(Cyclobutylamino)methyl]benzoic acid may interact with various biomolecules, potentially acting as an inhibitor or modulator of specific enzymes or receptors. This section summarizes key findings from recent studies.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : The interaction with receptors could lead to altered signaling pathways, which may have implications for drug development.
Anticancer Activity
A study investigated the anticancer properties of derivatives similar to 4-[(Cyclobutylamino)methyl]benzoic acid. The findings indicated:
- Cell Lines Tested : Various cancer cell lines including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma).
- Mechanism : Compounds induced apoptosis through both caspase-dependent and independent pathways, with significant upregulation of pro-apoptotic factors like BAX and caspase-3 .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 14 | 19.9 | MDA-MB-231 | Caspase-dependent apoptosis |
| 15 | 33.9 | MDA-MB-231 | Caspase-independent apoptosis |
| 16 | 15.7 | MDA-MB-231 | Caspase-dependent apoptosis |
Interaction Studies
Further investigations into the interactions of 4-[(Cyclobutylamino)methyl]benzoic acid with biomolecules revealed:
- Potential binding sites on target enzymes were identified through crystallography.
- The compound exhibited selectivity for certain kinases, which is crucial for minimizing off-target effects in therapeutic applications .
Synthesis and Derivatives
The synthesis of 4-[(Cyclobutylamino)methyl]benzoic acid typically involves:
- Starting Materials : Appropriate benzoic acid derivatives and cyclobutylamine.
- Reaction Conditions : Optimized temperature and pressure conditions to enhance yield and purity.
This compound serves as a scaffold for developing new derivatives with improved biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
